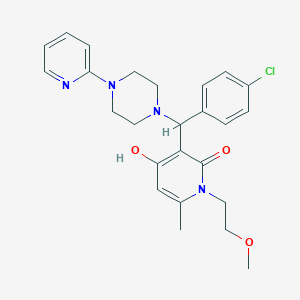

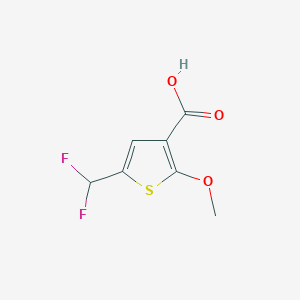

![molecular formula C22H18N2O2S B2455318 N-(3-(ベンゾ[d]チアゾール-2-イル)-4-ヒドロキシフェニル)-3,5-ジメチルベンザミド CAS No. 397278-56-7](/img/structure/B2455318.png)

N-(3-(ベンゾ[d]チアゾール-2-イル)-4-ヒドロキシフェニル)-3,5-ジメチルベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their strong fluorescence and luminescence properties . They are present in many commercially important organic fluorescent materials .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For instance, the benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, one derivative has a melting point of 334°C .作用機序

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .

実験室実験の利点と制限

One of the major advantages of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is its specificity towards PPARγ, which reduces the likelihood of off-target effects. N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is its potential toxicity, which has been observed in some studies at high doses.

将来の方向性

There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide. One potential area of research is the development of more potent and selective PPARγ agonists that can be used for the treatment of metabolic disorders and inflammatory diseases. Another area of research is the investigation of the synergistic effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide with other drugs, such as chemotherapy agents, for the treatment of cancer. Additionally, the potential use of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide in combination with other anti-inflammatory agents for the treatment of autoimmune diseases such as multiple sclerosis and lupus could also be explored.

合成法

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide.

科学的研究の応用

- チアゾール誘導体、特に標的分子と類似した化合物は、抗菌活性を示すことが確認されています。 例えば、スルファゾールは、チアゾール部分を有する抗菌剤です 。本化合物の抗菌の可能性を調査することは、細菌感染症や真菌感染症の治療に役立つ可能性があります。

- チアゾールは、癌研究において重要な役割を果たしています。チアゾフリンは、チアゾール系化合物であり、抗癌活性を示します。 本化合物が癌細胞株に与える影響を調査することで、その治療可能性に関する知見が得られる可能性があります 。

- 合成されたチアゾール化合物のいくつかは、イブプロフェンなどの標準的な薬剤と同等の抗炎症活性を示すことが示されています 。本化合物の抗炎症の可能性を評価することは有益です。

抗菌活性

抗癌の可能性

抗炎症効果

神経保護研究

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide can have various effects on cells and cellular processes. For example, benzothiazole derivatives have been found to exhibit anticancer activity against human cancer cell lines This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes , which are involved in the biosynthesis of prostaglandins, key mediators of inflammation and pain. This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide may exert its effects at the molecular level through interactions with COX enzymes or other biomolecules.

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide can vary with different dosages in animal models. For instance, benzothiazole derivatives have been found to exhibit anticonvulsant effects in animal models . The specific dosage effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide have not been reported.

Metabolic Pathways

Given that benzothiazole derivatives can inhibit COX enzymes , it is possible that this compound may interact with enzymes or cofactors involved in the metabolism of arachidonic acid, the substrate for COX enzymes.

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-13-9-14(2)11-15(10-13)21(26)23-16-7-8-19(25)17(12-16)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSVODBYUWEREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

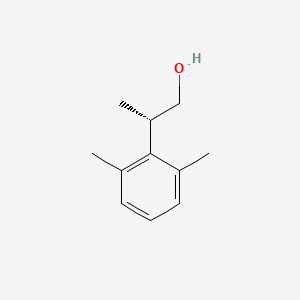

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)

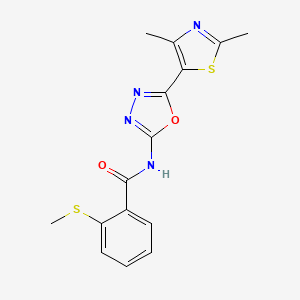

![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)

![2-ethoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2455252.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2455256.png)